2-(4-Methoxy-3-Phenyl-Phenyl)ethanoic Acid
Overview
Description
2-(4-Methoxy-3-Phenyl-Phenyl)ethanoic Acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A compound closely related to 2-(4-Methoxy-3-Phenyl-Phenyl)ethanoic Acid was synthesized, providing insight into its potential structural characteristics. This synthesis involved a condensation reaction and was characterized by NMR and MS spectra, with crystal structure determined by X-ray diffraction (Zhao et al., 2010).
Natural Product Isolation
- A phenolic compound structurally similar to this compound was isolated from the lichen Usnea flexuosa Tayl. This discovery highlights the occurrence of similar compounds in natural products and their potential applications (Maulidiyah et al., 2011).
Application in Chemical Synthesis
- Research has shown the utility of related compounds in the synthesis of complex molecular structures, such as the synthesis of Adda, a unique amino acid found in cyanobacterial hepatotoxins. This indicates the potential role of similar compounds in the synthesis of biologically significant molecules (Namikoshi et al., 1989).
Antimicrobial Activity
- Similar compounds have demonstrated significant antimicrobial activity, suggesting potential applications of this compound in the development of antimicrobial agents (Nakazumi et al., 1984).
Conformational Studies
- NMR spectroscopy has been used to study the conformational distribution of molecules structurally related to this compound, which could provide valuable information for understanding the physical and chemical properties of such compounds (Spassov & Stefanova, 1979).
Anti-Oxidation Activities
- Investigations into the synthesis and anti-oxidation activities of compounds related to this compound have been conducted, revealing potential applications in antioxidant development (Ren, 2004).
Properties
IUPAC Name |
2-(4-methoxy-3-phenylphenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14-8-7-11(10-15(16)17)9-13(14)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXCUSZPZNECKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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